

Analytical methods for characterization of (4-(Pyridin-3-yl)phenyl)methanol

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Compound of Interest		
Compound Name:	(4-(Pyridin-3-yl)phenyl)methanol	
Cat. No.:	B1301836	Get Quote

An overview of the analytical methods for the comprehensive characterization of **(4-(Pyridin-3-yl)phenyl)methanol** is presented in this application note. This document provides detailed protocols for researchers, scientists, and professionals involved in drug development, ensuring reliable and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Physicochemical Properties

(4-(Pyridin-3-yl)phenyl)methanol is a solid with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol .[1] A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C12H11NO	[1][2]
Molecular Weight	185.22 g/mol	[1][3]
IUPAC Name	(4-pyridin-3-ylphenyl)methanol	[1][2]
CAS Number	217189-04-3	[1][2]
Melting Point	121.3-122.0 °C (uncorrected)	[4]

Chromatographic Methods



Chromatographic techniques are essential for the separation and purity assessment of **(4-(Pyridin-3-yl)phenyl)methanol**. Thin-layer chromatography (TLC) is suitable for rapid monitoring of reaction progress, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative purity analysis.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of chemical reactions and to get a preliminary assessment of the sample's purity.

Experimental Protocol:

- Plate Preparation: Use silica gel plates (e.g., Silica gel 60 F254).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or methanol.
- Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
- Development: Place the plate in a developing chamber containing a mobile phase of petroleum ether and ethyl acetate (2:1, v/v).[4]
- Visualization: After the solvent front has reached a sufficient height, remove the plate, dry it, and visualize the spots under UV light (254 nm and 365 nm).[5] The retention factor (Rf) can be calculated. For (4-(Pyridin-3-yl)phenyl)methanol, an Rf of 0.3 has been reported with a petroleum ether/ethyl acetate (2:1) mobile phase.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantitative analysis of **(4-(Pyridin-3-yl)phenyl)methanol**, allowing for high-resolution separation and accurate determination of purity.

Experimental Protocol:

- System: A standard HPLC system with a UV detector is suitable.
- Column: A reverse-phase C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 μm) is recommended.[5]



- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (pH 2) can be employed.[5] The exact composition should be optimized for best separation.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
- Injection: Inject a defined volume (e.g., 20 μL) of the sample solution.[5]
- Detection: Monitor the elution profile at a suitable wavelength, which can be determined by a
 UV scan of the compound (e.g., 239 nm or 254 nm).[5][6]
- Quantification: The purity of the sample can be determined by the area percentage of the main peak.

Workflow for HPLC Analysis



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Caption: Workflow for the purity analysis of (4-(Pyridin-3-yl)phenyl)methanol by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and can be used to identify and quantify **(4-(Pyridin-3-yl)phenyl)methanol**, especially for monitoring reaction completion and identifying volatile impurities.[4]

Experimental Protocol:

System: A GC system coupled to a mass spectrometer (e.g., GCMS-QP2010 Ultra).[4]



- Column: A capillary column suitable for polar compounds, such as a DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 10 minutes.
- Injection: Inject a small volume (e.g., 1 μL) of a diluted sample in a suitable solvent (e.g., dichloromethane) in split mode.
- MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-500.[4]
- Data Analysis: Identify the peak corresponding to **(4-(Pyridin-3-yl)phenyl)methanol** by its retention time and mass spectrum.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of **(4-(Pyridin-3-yl)phenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[4][7]
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
- Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported relative to an internal standard like tetramethylsilane (TMS).[4]

¹H and ¹³C NMR Data:



Nucleus	Chemical Shift (δ, ppm)
¹ H NMR	8.47 (d, J = 5.0 Hz, 1H), 7.86 (d, J = 7.0 Hz, 2H), 7.69 (s, 1H), 7.42 - 7.36 (m, 3H), 7.31 - 7.24 (m, 5H), 7.15 (d, J = 5.0 Hz, 1H), 5.72 (s, 1H), 4.00 (s, 1H)[4]
¹³ C NMR	157.5, 153.6, 149.3, 142.7, 139.1, 134.1, 128.9, 128.7, 128.6, 128.1, 127.0, 126.8, 123.4, 119.8, 118.3, 74.9[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

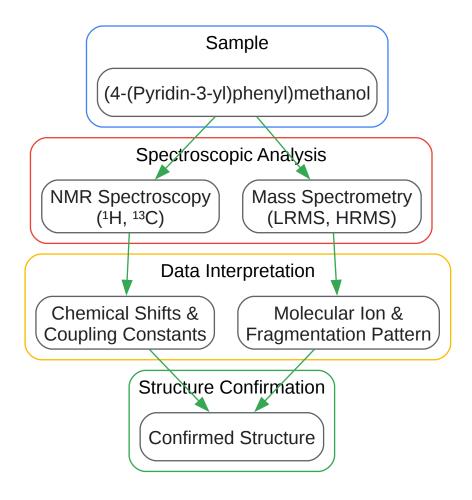
- Instrumentation: A mass spectrometer with Electron Ionization (EI) for Low-Resolution Mass Spectrometry (LRMS) or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) can be used.[4]
- Sample Introduction: Samples can be introduced directly via an infusion pump for ESI or after separation by GC for EI.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Data:

Technique	m/z (relative intensity %)
LRMS (EI, 70 eV)	261 (M+, 63), 230 (26), 127 (21), 105 (100)[4]
HRMS (ESI-TOF)	Calculated for C18H16NO ([M+H]+): 262.1226, Found: 262.1231[4]



Workflow for Structural Elucidation



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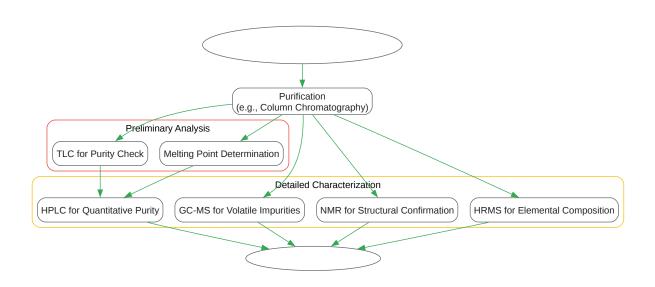
Caption: Workflow for the structural elucidation of (4-(Pyridin-3-yl)phenyl)methanol.

Overall Characterization Workflow

A logical workflow for the complete characterization of a newly synthesized batch of **(4-(Pyridin-3-yl)phenyl)methanol** is crucial for ensuring its quality and identity.

General Characterization Workflow





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Caption: A comprehensive workflow for the characterization of **(4-(Pyridin-3-yl)phenyl)methanol**.

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